molecular formula C15H23N3OS B11794234 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11794234
M. Wt: 293.4 g/mol
InChI Key: VNNSCZRHNPOBOI-UHFFFAOYSA-N
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Description

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a piperazine ring substituted with a carbaldehyde group and a tert-butylthio group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine and tert-butylthiol.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridine intermediate.

    Addition of the Carbaldehyde Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.

    4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group on the pyridine ring.

Uniqueness

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the tert-butylthio and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C15H23N3OS/c1-12-9-13(20-15(2,3)4)10-16-14(12)18-7-5-17(11-19)6-8-18/h9-11H,5-8H2,1-4H3

InChI Key

VNNSCZRHNPOBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)SC(C)(C)C

Origin of Product

United States

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